The journey to BAY-876 began with a high-throughput screen of approximately 3 million compounds [1]. The goal was to find a molecule that could potently inhibit GLUT1 without significantly affecting other crucial glucose transporters like GLUT2, GLUT3, and GLUT4 [1].
The table below summarizes the core properties that make this compound a valuable research tool and a promising therapeutic candidate.
| Property | Description / Value |
|---|---|
| Molecular Target | Glucose Transporter 1 (GLUT1; SLC2A1) [1] |
| Reported Potency (IC₅₀) | ~2 nM (cell-free system) [2] [1] |
| Key Feature | High selectivity for GLUT1 over GLUT2, GLUT3, and GLUT4 [1] |
| Primary Consequence | Inhibits facilitative glucose uptake, disrupting the first step of glycolysis [3] |
| Downstream Effects | Reduces cancer cell viability, metabolism, and proliferation; induces apoptosis; can enhance efficacy of other anti-cancer agents [3] [4] [5] |
The following diagram illustrates the mechanism by which this compound exerts its anti-tumor effects, from initial glucose transport inhibition to downstream metabolic disruptions and cellular outcomes.
This compound mechanism of action from GLUT1 inhibition to anti-tumor effects.
Substantial preclinical evidence demonstrates the anti-cancer potential of this compound across various cancer types. Key findings and associated experimental methodologies are summarized below.
| Cancer Type | Key Findings | Experimental Models & Protocols Cited |
|---|
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Induced apoptosis; enhanced anti-cancer effects of bitter taste receptor (T2R) agonists; decreased TNFα-induced IL-8 production [3]. | - Cell Viability: MTS/Proliferation assays.
This compound is primarily used as a highly selective tool compound to investigate the biological role of GLUT1 in various physiological and pathological processes. Its applications extend beyond oncology to studies in endothelial cell biology [7] and immunometabolism [8].
For in vivo studies, a microcrystalline formulation of this compound has been developed for direct intratumoral injection. This approach sustains localized drug levels and reduces potential systemic side effects from global GLUT1 inhibition [2].
A crucial finding from immunology research is that while Glut1 inhibition drastically reduces blood monocyte numbers, it may not affect processes like atherosclerosis development due to increased migratory capacity in remaining monocytes. This highlights the importance of understanding cell-type-specific and systemic consequences when targeting core metabolism [8].
| SAR & Property | Description | Biological Effect & Experimental Evidence |
|---|---|---|
| Chemical Class | N-(1H-pyrazol-4-yl)quinoline-4-carboxamides [1] | Served as an excellent starting point for extensive SAR exploration and optimization [1]. |
| Potency & Selectivity | Single-digit nanomolar (nM) inhibitor of GLUT1; >100-fold selectivity over GLUT2, GLUT3, and GLUT4 [1] [2] | High selectivity makes it a valuable tool for probing GLUT1-specific biology without confounding effects from other transporters. |
| Key In-Vitro Findings | - Reduces Glucose Uptake [3]
The anti-tumor effects of BAY-876 have been validated through various standardized experimental methodologies.
The following diagram summarizes the key mechanistic pathways through which this compound exerts its anti-cancer effects.
This compound acts primarily by inhibiting GLUT1, disrupting cancer cell metabolism and inducing cell death, while also showing synergistic effects in combination therapies.
This compound has established itself as a powerful tool compound in cancer research, primarily due to its high selectivity for GLUT1. Future research directions may include:
BAY-876's potency and its functional consequences have been validated in various cancer models. The following table outlines key experimental findings.
| Cancer Type | Experimental Model | Key Findings | Cited Reference |
|---|---|---|---|
| Ovarian Cancer | SKOV-3, OVCAR-3 cells; mouse xenograft | Dose-dependent cell growth inhibition; reduced tumor growth in vivo after oral administration (1.5-4.5 mg/kg/day). | [1] |
| Colorectal Cancer (CRC) | HCT116, DLD1, COLO205, LoVo cells; mouse xenograft | Inhibited cell proliferation; induced metabolic changes, increased ROS, and apoptosis; suppressed tumor growth in vivo. | [2] [3] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | SCC47, FaDu, SCC90 cells | Decreased glucose uptake and cell viability; induced apoptosis; enhanced effects when combined with other agonists. | [4] |
| Hepatocellular Carcinoma (HCC) | HepG2, MHCC97-H cells | Inhibited glucose uptake and cell proliferation; suppressed epithelial-mesenchymal transition (EMT). | [5] |
Researchers have used several standard methodologies to evaluate this compound's effects:
This compound exerts its anti-tumor effects by directly and selectively inhibiting GLUT1. This inhibition disrupts the first and rate-limiting step of glycolysis in cancer cells, which often overexpress GLUT1 to fuel their high glycolytic rate (the Warburg effect) [2] [7]. The downstream cellular consequences of this inhibition are outlined below.
This compound's mechanism leads to apoptosis via metabolic disruption and oxidative stress.
Many cancer cells exhibit the Warburg effect, a metabolic shift where they rely heavily on aerobic glycolysis for energy, even in oxygen-rich conditions [1] [2]. GLUT1, a facilitative glucose transporter, is often overexpressed in tumors and is the first rate-limiting step in this glycolytic pathway [2] [3].
BAY-876 specifically blocks GLUT1, cutting off the glucose supply that many cancer cells depend on. Beyond its metabolic role, GLUT1 can interact directly with phosphorylated EGFR (p-EGFR) and regulate its downstream signaling, such as the JAK-STAT and AKT-mTOR pathways, which promote tumor progression [4]. The following diagram illustrates how this compound targets this network.
To evaluate this compound in a research setting, scientists employ standardized assays to measure its effects on glucose metabolism, cell viability, and tumor growth.
Extensive preclinical studies have characterized the effects of this compound across various cancer types. The table below summarizes key findings on its anti-cancer efficacy.
| Cancer Type | Model System | This compound Treatment | Key Findings | Source |
|---|---|---|---|---|
| Ovarian Cancer | SKOV-3 xenograft mice | 4.5 mg/kg/day, oral, 28 days | 68% reduction in tumor volume; 66% reduction in tumor weight | [7] |
| Colorectal Cancer (CRC) | HCT116, DLD1, etc. cells & xenograft | In vitro & in vivo | Inhibited proliferation; induced mitochondrial respiration, ROS, and apoptosis | [2] |
| Head & Neck SCC (HNSCC) | SCC47, FaDu cells | 10 nM - 100 µM, in vitro | Induced apoptosis; enhanced efficacy of bitter receptor (T2R) agonists | [5] |
| Hepatocellular Carcinoma (HCC) | Microcrystalline formulation, in vivo | Single intra-tumoral injection | Sustained release; inhibited tumor growth & EMT | [8] |
| Non-Small Cell Lung Cancer (NSCLC) | H1975 xenograft mice | In combo with Osimertinib | Sensitized tumor cells to EGFR tyrosine kinase inhibitor | [4] |
This compound has proven to be an invaluable tool compound for basic research, enabling the dissection of GLUT1's specific role in cancer metabolism beyond its glucose-transporting function [4] [3].
Future research is focused on overcoming the challenges of its clinical translation. Key strategies include:
The Warburg effect, first described by Otto Warburg in 1924, represents a fundamental metabolic alteration in cancer cells characterized by aerobic glycolysis – the preference for glycolysis over mitochondrial oxidative phosphorylation for energy production even in the presence of adequate oxygen [1] [2]. This metabolic reprogramming enables cancer cells to meet the dual demands of energy production and biosynthetic precursor generation required for rapid proliferation. The molecular basis of this effect involves upregulation of glucose transporters (particularly GLUT1), increased expression of glycolytic enzymes (HK2, PFK2, PKM2, LDHA), and modulation by key transcription factors including HIF-1α, MYC, and p53 [2]. The Warburg effect provides several advantages to cancer cells: it generates metabolic intermediates for nucleic acids, lipids, and amino acids; creates an acidic microenvironment that promotes invasion; and supports survival under hypoxic conditions common in solid tumors [3] [1].
The central role of GLUT1 (SLC2A1) in driving the Warburg effect makes it an attractive therapeutic target. GLUT1 is frequently overexpressed in diverse malignancies and correlates with poor prognosis in many cancer types [4] [5]. As the primary glucose transporter facilitating the initial rate-limiting step of glycolysis in many cancers, GLUT1 represents a strategic intervention point for disrupting tumor metabolic reprogramming. The development of selective GLUT1 inhibitors has therefore emerged as a promising therapeutic strategy, with BAY-876 representing a breakthrough compound in this category due to its exceptional potency and selectivity profile [4] [5].
This compound (N4-[1-(4-cyanobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide) is a potent and highly selective small-molecule inhibitor of GLUT1 identified through high-throughput screening of approximately 3 million compounds [5]. Its molecular characteristics include:
High Potency: this compound demonstrates single-digit nanomolar inhibition of GLUT1 (IC~50~ ≈ 0.002 μM), representing a 250-500-fold improvement over earlier generation GLUT1 inhibitors such as STF-31 and WZB117 [4] [5].
Exceptional Selectivity: this compound exhibits a selectivity factor >100 against other glucose transporters including GLUT2, GLUT3, and GLUT4, minimizing off-target effects on normal tissues dependent on these transporters [5].
Favorable Drug Properties: The compound demonstrates ideal metabolic stability profiles and high oral bioavailability in preclinical models, supporting its development as a therapeutic agent [5].
This compound specifically targets the extracellular glucose-binding site of GLUT1, competitively inhibiting glucose uptake and thereby inducing metabolic crisis in cancer cells dependent on glycolysis. The diagram below illustrates this compound's mechanism of action in disrupting the Warburg effect in cancer cells:
This compound competitively inhibits GLUT1-mediated glucose uptake, disrupting glycolysis and inducing apoptosis in cancer cells.
At the cellular level, this compound treatment triggers a cascade of metabolic disturbances including depletion of ATP, increased reactive oxygen species (ROS), and mitochondrial dysfunction, ultimately leading to activation of the intrinsic apoptotic pathway [4] [6] [7]. The compound's exceptional selectivity for GLUT1 over other glucose transporters enables precise targeting of tumors with minimal impact on normal glucose homeostasis, representing a significant advantage over earlier generation inhibitors with broader GLUT inhibition profiles.
This compound has demonstrated broad anti-cancer activity against multiple cancer types in preclinical models. The table below summarizes key efficacy data from in vitro studies:
Table 1: In Vitro Anti-Cancer Efficacy of this compound Across Cancer Types
| Cancer Type | Cell Lines Tested | Key Findings | IC₅₀ / Effective Concentration | Reference |
|---|---|---|---|---|
| Head and Neck Squamous Cell Carcinoma (HNSCC) | SCC47, FaDu, RPMI2650, SCC90, SCC152 | Decreased glucose uptake, induced apoptosis, reduced IL-8 production, enhanced T2R agonist effects | 10 nM - 100 µM (dose-dependent) | [4] |
| Colorectal Cancer | HCT116, DLD1, COLO205, LoVo, Caco-2 | Inhibited proliferation, reduced GLUT1 protein, enhanced mitochondrial respiration, increased ROS and apoptosis | Varies by cell line | [6] [7] |
| Ovarian Cancer | SKOV-3, OVCAR-3, HEY, OVCR-429, OVCA-432 | Decreased glycolytic rates and lactate production; no effect on GLUT1-deficient A2780 cells | 25-50 nM (half-maximum suppression) | [5] |
| Clear Cell Renal Cell Carcinoma | 786-O | Cytotoxic effects, enhanced sunitinib efficacy | 53.56 µM (IC₅₀ after 96h) | [8] |
The consistent anti-proliferative effects across diverse cancer types highlight the broad therapeutic potential of GLUT1 inhibition in malignancies dependent on the Warburg effect. Notably, the differential sensitivity between cancer types reflects variable dependence on GLUT1-mediated glucose uptake, with certain cancers exhibiting exquisite sensitivity to nanomolar concentrations of this compound.
The anti-tumor efficacy of this compound has been validated in multiple xenograft models, demonstrating significant tumor growth inhibition with favorable tolerability profiles:
Table 2: In Vivo Anti-Cancer Efficacy of this compound in Preclinical Models
| Cancer Model | Dosing Regimen | Treatment Duration | Efficacy Outcomes | Tolerability | Reference |
|---|---|---|---|---|---|
| Ovarian Cancer Cell Line Xenografts | Not specified | Not specified | Potent inhibition of tumor growth | No significant toxicity reported | [5] |
| Ovarian Cancer Patient-Derived Xenografts (PDX) | Not specified | Not specified | Significant tumor growth inhibition | Well tolerated | [5] |
| Colorectal Cancer Xenograft (HCT116) | Not specified | Not specified | Significant tumor growth inhibition with GLUT1 suppression | Well tolerated | [6] [7] |
The consistent demonstration of efficacy in both cell line-derived xenografts and patient-derived xenograft models strengthens the translational potential of this compound, as PDX models typically better recapitulate the heterogeneity and therapeutic responses of human tumors.
For researchers investigating this compound, the following standardized protocols can ensure consistent and reproducible assessment of anti-cancer effects:
Cell Viability Assessment (MTS/CCK-8 Assay)
Glucose Uptake Measurement
Apoptosis Analysis
The experimental workflow diagram below outlines the key steps for evaluating this compound efficacy in preclinical cancer models:
Comprehensive experimental workflow for evaluating this compound efficacy in preclinical cancer models.
For in vivo assessment of this compound efficacy, the following approach is recommended:
Model Establishment: Subcutaneously implant cancer cells (1-5×10^6^) or patient-derived tumor fragments into immunodeficient mice (typically NSG or nude strains) [6] [5].
Treatment Initiation: When tumors reach 100-200 mm³, randomize animals into treatment groups (n=6-8). Administer this compound dissolved in carboxymethylcellulose vehicle via oral gavage [6] [7].
Dosing Strategy: Implement a stepwise dosing approach starting at 5 mg/kg daily, with escalation to 10-20 mg/kg based on tolerability. Include vehicle control and positive control groups [5].
Endpoint Analysis: Monitor tumor volumes 2-3 times weekly, with terminal collection for immunohistochemical analysis of GLUT1, Ki-67, and cleaved caspase-3 [6] [5].
The therapeutic efficacy of this compound can be significantly enhanced through rational combination strategies:
Synergy with Bitter Taste Receptor (T2R) Agonists: In HNSCC models, low concentrations of this compound combined with T2R agonists demonstrated enhanced apoptosis through dual targeting of mitochondrial function and glucose metabolism [4]. This combination induced mitochondrial Ca²⁺ overload and depolarization while simultaneously limiting glycolytic ATP production.
Potentiation of Targeted Therapies: In clear cell renal cell carcinoma, this compound significantly enhanced the cytotoxicity of the multi-targeted tyrosine kinase inhibitor sunitinib, potentially overcoming therapeutic resistance [8].
Metabolic Synergy: Combining this compound with other metabolic inhibitors targeting complementary pathways (e.g., glutaminase inhibitors, mitochondrial complex inhibitors) may create synthetic lethality in tumors with metabolic dependencies.
The diagram below illustrates key synergistic interactions between this compound and combination agents:
This compound exhibits synergistic anti-cancer effects when combined with T2R agonists, targeted therapies, and other metabolic inhibitors.
Despite its potent anti-cancer effects, several potential resistance mechanisms may limit this compound efficacy:
Compensatory Upregulation of Alternative Glucose Transporters: Cancer cells may upregulate other GLUT family members (e.g., GLUT3, GLUT4) to maintain glucose uptake despite GLUT1 inhibition. Combination with broader-spectrum GLUT inhibitors or dual targeting of glycolytic enzymes may overcome this adaptation [5].
Metabolic Plasticity to Alternative Fuel Sources: Tumors may shift toward utilizing glutamine, fatty acids, or other nutrients to bypass glucose dependency. Dual targeting of complementary metabolic pathways represents a rational strategy to address this resistance mechanism [3] [2].
Activation of Pro-Survival Signaling Pathways: Stress from metabolic inhibition may trigger adaptive activation of PI3K/AKT, MAPK, or autophagy pathways. Combination with targeted inhibitors of these resistance pathways may enhance this compound efficacy [4].
Tumor Microenvironment Protection: The heterogeneous tumor microenvironment may create sanctuary sites with differential nutrient availability and drug penetration. Strategies to normalize tumor vasculature or modulate microenvironmental pH may improve this compound access to all tumor regions.
This compound represents a significant advancement in targeting cancer metabolism through highly specific inhibition of GLUT1, demonstrating compelling preclinical efficacy across diverse cancer types. Its ability to selectively disrupt the Warburg effect while sparing normal tissues expressing alternative glucose transporters provides a favorable therapeutic window. The compound's nanomolar potency, exceptional selectivity, and proven in vivo activity position it as a promising candidate for clinical translation.
Key research priorities for advancing this compound development include:
Biomarker Development: Identification of predictive biomarkers (e.g., GLUT1 expression levels, tumor glycolytic dependency, specific mutational profiles) to enable patient stratification.
Combination Optimization: Systematic evaluation of rational combination partners across cancer types to maximize therapeutic efficacy and overcome resistance.
Translational Studies: Comprehensive toxicology and pharmacokinetic profiling to establish optimal dosing regimens for clinical trials.
Microenvironment Interactions: Investigation of how tumor stroma and immune cells influence and respond to GLUT1 inhibition.
The strategic targeting of the Warburg effect through GLUT1 inhibition with this compound represents a promising approach to disrupt cancer metabolic dependencies. With ongoing research efforts addressing the current challenges, this compound holds significant potential to advance as a novel therapeutic agent in the oncology landscape, particularly for tumors demonstrating high glycolytic dependence and GLUT1 overexpression.
| Property | Value |
|---|---|
| CAS Number | 1799753-84-6 [1] [2] [3] |
| Molecular Formula | C₂₄H₁₆F₄N₆O₂ [1] [4] |
| Molecular Weight | 496.42 g/mol [2] [4] |
| Purity | ≥ 98% [1] [3] |
| Appearance | Solid, White to off-white powder [4] |
| Solvent | Solubility | Notes / Preparation Method |
|---|---|---|
| DMSO | 257.5 mg/mL (518.71 mM) [4] | Recommended for preparing high-concentration stock solutions. Sonication is recommended to aid dissolution [4]. |
| Ethanol | 3 mg/mL (6.04 mM) [4] | Sonication is recommended [4]. |
| Water | < 1 mg/mL (insoluble or slightly soluble) [4] | Not suitable for direct dissolution. |
For laboratory experiments, BAY-876 is typically prepared as a high-concentration stock solution in DMSO, which can then be diluted into aqueous buffers or culture media. The final DMSO concentration in cell-based assays should be kept low (commonly below 0.1-0.5%) to avoid cytotoxicity [5].
This compound is a potent and highly selective inhibitor of the Glucose Transporter 1 (GLUT1), with an IC₅₀ of 2 nM [1] [2] [3]. Its ability to dissolve in DMSO is central to its use in research, as illustrated by these common experimental protocols:
The diagram below outlines a general experimental workflow for using this compound in cell-based assays, based on the methodologies described in the research [6] [7] [5].
The inhibition of GLUT1 by BAY-876 triggers a cascade of downstream cellular events that collectively impair cancer cell survival and proliferation, as illustrated in the following pathway and described thereafter.
This compound mechanism of action and downstream consequences on cancer cell survival.
The key downstream consequences include:
The efficacy of this compound has been validated across diverse cancer types, both in vitro and in vivo. Key experimental findings and methodologies are summarized below.
| Cancer Type | Model System | Key Findings | Reference |
|---|---|---|---|
| Hepatocellular Carcinoma (HCC) | In vivo tumor models; Microcrystalline formulation | Sustained-release injection inhibited glucose uptake, cell proliferation, and EMT. | [4] |
| Head & Neck Squamous Cell Carcinoma (HNSCC) | HNSCC cell lines (SCC47, FaDu, etc.) | Induced apoptosis; enhanced efficacy of bitter receptor (T2R) agonists. | [5] |
| Colorectal Cancer (CRC) | CRC cell lines (HCT116, DLD1, etc.); Mouse xenograft | Inhibited proliferation, increased mitochondrial ROS and apoptosis. | [1] |
| Lung Adenocarcinoma | NSCLC cell lines (H1975, etc.); Xenograft models | Sensitized tumors to EGFR-TKIs (Osimertinib) by disrupting GLUT1-EGFR interaction. | [3] |
| Clear Cell Renal Cell Carcinoma (ccRCC) | 786-O cell line | Showed cytotoxic effect and enhanced efficacy of sunitinib. | [6] |
| Breast Cancer | MDA-MB-231, 4T1 cell lines | Potently inhibited glycolysis; synergy with mitochondrial-targeting agents. | [7] |
1. In Vitro Glucose Uptake Assay
2. Cell Viability and Proliferation Assays
3. In Vivo Efficacy Studies
This compound serves as an excellent chemical probe for investigating GLUT1-dependent biological processes. Its main research applications and limitations are:
Key Applications:
Limitations and Future Directions:
The table below summarizes the key technical data for the GLUT1 inhibitor BAY-876.
| Property | Description |
|---|---|
| IUPAC Name | N4-[1-[(4-Cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-quinolinedicarboxamide [1] |
| Molecular Weight | 496.42 g/mol [1] [2] [3] |
| CAS Number | 1799753-84-6 [1] [4] [5] |
| Solubility | Soluble in DMSO (e.g., 100 mM) [1] [2] [5] |
| Storage | -20°C (stable for years as supplied; DMSO solutions stable for months at -20°C) [5] [3] |
| Biological Activity | Potent, selective, orally active, and cell-permeable GLUT1 inhibitor [1] [4] |
This compound is a highly selective, competitive inhibitor that targets the first step in glycolysis: the transport of glucose into the cell.
| GLUT Isoform | IC50 Value | Selectivity vs. GLUT1 |
|---|---|---|
| GLUT1 (SLC2A1) | 2 nM | - |
| GLUT4 (SLC2A4) | 0.29 µM | > 130-fold |
| GLUT3 (SLC2A3) | 1.67 µM | > 800-fold |
| GLUT2 (SLC2A2) | 10.08 µM | > 5000-fold |
The diagram below illustrates the core mechanism of action of this compound and its downstream cellular consequences in a cancer cell.
Recent studies have elucidated the anti-cancer effects of this compound across various cancer types, providing robust experimental protocols.
A 2025 study investigated the effects of this compound on five human CRC cell lines (HCT116, DLD1, COLO205, LoVo, and Caco-2) and in a mouse xenograft model [6].
A 2024 study explored this compound as a single agent and in combination therapy for HNSCC [7].
A 2025 study designed an advanced delivery system to improve the targeting and efficacy of this compound [8].
This compound is sold for research use only. The following suppliers are reputable sources, but you must contact them directly for current pricing and availability.
| Supplier | Catalog Number Example | Notes |
|---|---|---|
| Tocris Bioscience [1] | 6199 | Provides detailed solubility data, references, and technical resources. |
| MedChemExpress (MCE) [4] | HY-100017 | Offers various package sizes (e.g., 5 mg, 10 mg, 25 mg). |
| Selleck Chemicals [2] | S8372 | Lists in vivo formulation guides (e.g., in CMC-Na or corn oil). |
| Cayman Chemical [9] | 19961 | A well-established supplier of biochemicals. |
| Focus Biomolecules [5] | 10-4708 | Summarizes key application areas and references. |
This protocol synthesizes methodologies from recent investigations into the GLUT1 inhibitor BAY-876 across various cancer cell lines [1] [2] [3].
This compound is typically used in a range from low nanomolar to low micromolar concentrations. The table below summarizes effective concentrations from recent literature.
| Cell Line / Cancer Type | Assay Type | Effective Concentration Range (Incubation Time) | Key Findings / IC₅₀ | PMID / Citation |
|---|---|---|---|---|
| Ovarian Cancer (SKOV-3, OVCAR-3) | Glycolytic Rate & Lactate Production | 25 - 50 nM (half-maximum suppression) | 24 h | Direct inhibition of glycolysis [3] |
| Colorectal Cancer (HCT116, DLD1, etc.) | MTS Proliferation Assay | Various concentrations | 24 h | Inhibition of cell proliferation [1] |
| HNSCC (SCC47) | Glucose Uptake & Viability | 10 nM - 100 µM | 24 h | Inhibited glucose uptake; induced apoptosis [2] |
| General Reference | Cell-free / Glucose Uptake | IC₅₀ = 2 nM | N/A | >100-fold selectivity for GLUT1 over GLUT2/3/4 [4] |
To prepare working concentrations for a 96-well plate:
Detailed Steps:
This compound's anti-proliferative effect is primarily mediated through the inhibition of glucose uptake, leading to metabolic stress and apoptosis. The diagram below illustrates this mechanism and suggests complementary assays to validate your findings.
To thoroughly investigate this compound's effects, consider these additional assays:
I hope this detailed protocol provides a strong foundation for your research on this compound. Should you require further clarification on any of these steps, please feel free to ask.
This compound is a potent, selective, and orally active inhibitor of Glucose Transporter 1 (GLUT1) with a reported IC₅₀ of 2 nM [1] [2]. It demonstrates high selectivity, being over 130-fold more selective for GLUT1 than for other isoforms like GLUT2, GLUT3, and GLUT4 [1] [2]. GLUT1 is frequently overexpressed in various cancers to fuel the heightened glycolytic metabolism known as the Warburg effect [3] [4]. Inhibiting GLUT1 with this compound has shown promising anti-tumor effects in models of ovarian, colorectal, head and neck squamous cell carcinoma (HNSCC), and lung cancers [3] [5] [4].
The table below summarizes the primary biochemical and cellular data for this compound:
| Parameter | Value / Description | Reference |
|---|---|---|
| IC₅₀ for GLUT1 | 2 nM | [1] [2] |
| Selectivity (GLUT1 vs. others) | >130-fold selective over GLUT2, GLUT3, GLUT4 | [1] [2] |
| IC₅₀ for other GLUTs | GLUT2: 10.08 μM; GLUT3: 1.67 μM; GLUT4: 0.29 μM | [1] |
| In Vitro Anti-Proliferative Effect (Ovarian Cancer) | 25-75 nM (dose-dependent decrease in SKOV-3, OVCAR-3 cell numbers) | [1] [4] |
| In Vivo Efficacy (Ovarian Cancer Xenograft) | 1.5 - 4.5 mg/kg/day (oral, dose-dependent tumor growth inhibition) | [1] [2] |
| Solubility (DMSO) | ~257.5 mg/mL (518.71 mM) | [2] |
Here are detailed methodologies for key experiments using this compound, as cited in the literature.
This protocol is adapted from studies on HNSCC cells [5].
This method provides a direct, real-time measurement of intracellular glucose levels [5].
This method is widely used to assess the anti-proliferative effects of this compound [3].
This compound primarily exerts its anti-tumor effects by inhibiting glucose transport, but it also influences broader signaling networks. The following diagram illustrates the key mechanistic pathways.
Diagram 1: this compound induces cancer cell death through multiple pathways, including metabolic disruption and enhanced sensitivity to targeted therapies.
| Cancer Type | Cell Line(s) Used | Effective Concentration (In Vitro) | Key Experimental Findings | Citation |
|---|---|---|---|---|
| Colorectal Cancer | HCT116, DLD1, COLO205, LoVo | Not explicitly stated (Proliferation assay) | Inhibited cell proliferation; induced metabolic changes, increased ROS and apoptosis. | [1] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | SCC47, others | 10 nM - 100 µM (Glucose uptake assay) | Inhibited glucose uptake and cell viability; induced apoptosis; enhanced effects with T2R agonists. | [2] |
| Breast Cancer | MDA-MB-231, 4T1 | 10 nM (Glycolysis Stress Test) | Potently inhibited glycolysis; combination with mitochondrial agents caused metabolic crisis. | [3] |
| Non-Small Cell Lung Cancer (NSCLC) | H1975 | 10 µM (Combination with Osimertinib) | Sensitized tumor cells to the EGFR TKI Osimertinib in vitro. | [4] |
| Hepatocellular Carcinoma (HCC) | MHCC97-H, HepG2 | 10 µM (Proliferation/MTT assay) | Inhibited glucose uptake and cell proliferation; suppressed EMT-related factors. | [5] [6] |
Here are detailed methodologies for key experiments using BAY-876, as described in the literature.
This protocol is used to assess the anti-proliferative effects of this compound, as performed in hepatocellular carcinoma studies [5] [6].
This assay directly measures the effect of this compound on glycolytic function, as used in breast cancer research [3].
This protocol measures the direct inhibition of glucose transport by this compound, as performed in HNSCC studies [2].
Method 1: Media Glucose Depletion
Method 2: Real-time Live-Cell Imaging with a Biosensor
This compound exerts its anti-cancer effects primarily by directly and competitively inhibiting the Glucose Transporter 1 (GLUT1). This inhibition starves cancer cells of glucose, a crucial fuel for the heightened glycolysis (the Warburg effect) that many tumors depend on [7] [8]. The resulting energy crisis leads to reduced proliferation and can activate apoptosis (programmed cell death) through mechanisms involving increased reactive oxygen species (ROS) [1].
Furthermore, GLUT1 has non-canonical roles in tumor progression. Recent studies indicate it can physically interact with other proteins to drive oncogenic signaling. For example, in lung cancer, GLUT1 binds to phosphorylated EGFR (p-EGFR), which stabilizes and regulates its downstream signaling pathways. In this context, this compound not only blocks glucose entry but also disrupts this GLUT1-EGFR axis, thereby sensitizing cancer cells to EGFR-targeted therapies like Osimertinib [4].
The following diagram illustrates the core mechanisms by which this compound kills cancer cells and its potential for combination therapies.
The following table summarizes the standard methods for preparing this compound stock solutions as provided by chemical suppliers. Handling should be done with care, using appropriate personal protective equipment.
| Parameter | Specification | Notes |
|---|---|---|
| Molecular Weight | 496.42 g/mol | [1] [2] [3] |
| Recommended Solvent | DMSO | The compound has poor water solubility [2] [3]. |
| Stock Concentration | 10 mM (common), or 99 mg/mL (199.42 mM) | A 10 mM stock is made by dissolving 4.96 mg of this compound in 1 mL of DMSO [1] [3]. |
| Storage | -80°C in aliquots | Storing in aliquots prevents freeze-thaw cycles and protects from moisture, which can reduce solubility in DMSO [2] [3]. |
This compound is a potent and highly selective GLUT1 inhibitor. The table below outlines its reported activity and effective concentrations in various cell-based assays.
| Aspect | Details | References |
|---|---|---|
| Potency & Selectivity | IC₅₀ = 2 nM for GLUT1; >130-fold selective over GLUT2, GLUT3, GLUT4 [1] [2] [3]. | [1] [2] [3] |
| Common In Vitro Working Concentrations | Proliferation/Viability Assays: 25 nM - 100 µM (dose-dependent effects observed) [1] [4] [5]. Glucose Uptake Inhibition: As low as 10 nM [5]. | [1] [4] [5] | | Reported IC₅₀ Values in Cell Lines | Varies by cell type and assay. Examples include 50 nM in DLD-1 cells and 24.31 µM in T24 cells [1] [2]. | [1] [2] |
Here are detailed methodologies for key experiments cited in recent literature, which you can adapt for your research.
This protocol is adapted from a 2025 study on colorectal cancer (CRC) cell lines [4].
This protocol, using a FRET-based glucose biosensor, is adapted from a 2024 study on head and neck squamous cell carcinoma (HNSCC) [5].
The diagram below illustrates the general workflow for planning and conducting cell culture experiments with this compound.
BAY-876 is a potent, selective, and orally active inhibitor of glucose transporter 1 (GLUT1) with an IC₅₀ of 2 nM. It demonstrates significant selectivity, being over 130-fold more selective for GLUT1 than for GLUT2, GLUT3, and GLUT4 [1] [2].
Cancer cells often overexpress GLUT1 to fuel their high glycolytic metabolism (the Warburg effect). By inhibiting glucose uptake, this compound disrupts this crucial energy supply, leading to metabolic stress and the induction of apoptosis [3] [4]. The transition from initial glucose inhibition to apoptosis involves several key steps, as illustrated below.
The table below summarizes quantitative data on this compound-induced apoptosis and related effects from recent studies.
| Cancer Type | Cell Lines Used | Key Apoptosis/MOA Findings | Effective Concentrations (In Vitro) | Combination Therapy Findings |
|---|---|---|---|---|
| Head and Neck Squamous Cell Carcinoma (HNSCC) [3] | SCC47, FaDu, RPMI2650, SCC90 | Induced apoptosis; decreased glucose uptake and metabolism; reduced TNFα-induced IL-8 production. | 10 nM - 100 µM (for glucose uptake) | Enhanced apoptosis when combined with low concentrations of T2R bitter taste receptor agonists. |
| Colorectal Cancer (CRC) [4] [5] | HCT116, DLD1, COLO205, LoVo | Induced metabolic changes, enhanced mitochondrial respiration, increased ROS, and led to apoptosis. | Information missing | Anti-tumor effects confirmed in a HCT116 xenograft mouse model. |
| Lung Adenocarcinoma [6] | H1975 | Sensitized tumor cells to EGFR TKI Osimertinib. | Information missing | Combination with Osimertinib showed enhanced tumor growth inhibition in a xenograft model. |
This protocol synthesizes methods from the identified studies for assessing this compound-induced apoptosis in vitro, using HNSCC and CRC cell models as references.
The following diagram outlines the core workflow for treating cells and measuring apoptosis, from initial setup to final analysis.
Cell Viability Assay (MTS):
Apoptosis Assays:
The reprogramming of energy metabolism represents a fundamental hallmark of cancer, with most cancer cells exhibiting increased glucose consumption and conversion to lactate even under adequate oxygen supply, a phenomenon known as the Warburg effect [1]. Glucose transporter 1 (GLUT1), a member of the facilitative glucose transporter family, serves as the primary glucose uptake mechanism in many malignant tumors and regulates the rate-limiting first step of glycolysis [1] [2]. GLUT1 is overexpressed in numerous human malignancies including colorectal cancer, ovarian cancer, head and neck squamous cell carcinoma, and hepatocellular carcinoma, where it often correlates with poor prognosis and advanced disease stages [1] [3] [4].
BAY-876 is a potent and highly selective GLUT1 inhibitor with single-digit nanomolar potency (IC₅₀ = 2 nM in cell-free systems) and exceptional selectivity profiles (>100-fold selectivity against GLUT2, GLUT3, and GLUT4) [5]. This small molecule inhibitor represents a valuable pharmacological tool for investigating cancer metabolism and has demonstrated significant anti-tumor effects across various preclinical cancer models [1] [2] [4]. These application notes provide detailed methodologies for measuring this compound's effects on glycolytic rates in cancer cells, encompassing experimental protocols, quantitative data analysis, and technical considerations for researchers investigating tumor metabolism.
This compound functions as a competitive GLUT1 antagonist that directly binds to the glucose transporter, inhibiting its function and thereby blocking cellular glucose uptake. This inhibition disrupts the first committed step of glycolytic metabolism, ultimately depriving cancer cells of their primary energy source and biosynthetic precursors. The compound exhibits favorable drug-like properties with high oral bioavailability reported in preclinical species (79-85%) and a prolonged terminal half-life, particularly in dogs (22 hours) [5].
Table 1: Fundamental Pharmacological Characteristics of this compound
| Parameter | Specification | Experimental Context |
|---|---|---|
| Molecular Weight | 496.42 g/mol | - |
| IC₅₀ for GLUT1 | 2 nM | Cell-free assay system |
| Selectivity Ratio | >100-fold vs GLUT2/3/4 | Selectivity screening |
| Cellular IC₅₀ | 3.2 nM | Glucose uptake in HeLa-MaTu cells |
| Solubility | 99 mg/mL in DMSO | Stock solution preparation |
| Primary Target | GLUT1 (SLC2A1) | All validated contexts |
| Reported Anticancer Effects | Apoptosis induction, proliferation inhibition, glycolysis suppression | Various cancer cell lines |
The primary molecular action of this compound triggers a cascade of metabolic disruptions in cancer cells. Immediate effects include dramatic reduction in intracellular glucose levels, followed by depletion of glycolytic intermediates and impaired lactate production [2]. Beyond these direct metabolic consequences, this compound treatment induces metabolic reprogramming characterized by enhanced mitochondrial respiration [1], increased reactive oxygen species (ROS) accumulation [1], and ultimately activation of the intrinsic apoptotic pathway [1] [4]. Additional phenotypic outcomes include cell cycle arrest, reduced secretion of pro-inflammatory cytokines like IL-8 and TNF-α [4] [6], and inhibition of epithelial-mesenchymal transition (EMT) processes [3].
The quantification of glucose consumption from cell culture media provides a direct assessment of GLUT1 inhibition efficacy. The following protocol has been successfully implemented in head and neck squamous cell carcinoma (HNSCC) and ovarian cancer models [4] [2]:
This approach has demonstrated that this compound effectively blocks glucose uptake in HNSCC cells in a dose-dependent manner, with significant inhibition observed even at low nanomolar concentrations [4].
The glycolytic proton efflux rate can be quantitatively monitored through extracellular acidification measurements using the Seahorse XFe96 Extracellular Flux Analyzer [7]:
This methodology has confirmed that this compound potently inhibits glycolysis in both MDA-MB-231 and 4T1 breast cancer cells, with compensatory metabolic adaptations observed in some cell models [7].
Figure 1: Experimental workflow for measuring extracellular acidification rate (ECAR) using the Seahorse XFe96 Analyzer to quantify this compound effects on glycolytic flux.
Concurrent with glycolytic inhibition assessment, evaluation of mitochondrial oxygen consumption provides insights into compensatory metabolic adaptations following GLUT1 inhibition:
Studies in colorectal cancer models have demonstrated that this compound treatment induces enhanced mitochondrial respiration as a compensatory mechanism, accompanied by increased reactive oxygen species production and subsequent apoptosis activation [1].
Measurement of extracellular lactate accumulation provides a straightforward functional assessment of glycolytic output:
In ovarian cancer models, this compound treatment resulted in dose-dependent reduction of lactate production in GLUT1-expressing cell lines (SKOV-3, OVCAR-3) with half-maximal suppression achieved at 25-50 nM concentrations, while GLUT1-deficient A2780 cells showed no response [2].
Standardized viability and proliferation assays provide critical functional correlation to glycolytic rate measurements:
Table 2: Quantitative Anti-Tumor Effects of this compound Across Cancer Types
| Cancer Type | Cell Line/Model | Key Assay | Effective Concentration | Observed Effect | Citation |
|---|---|---|---|---|---|
| Colorectal Cancer | HCT116, DLD1, COLO205, LoVo | MTS viability assay | Not specified | Significant proliferation inhibition | [1] |
| Ovarian Cancer | SKOV-3, OVCAR-3 | Glycolytic rate measurement | IC₅₀: 25-50 nM | 50% suppression of glycolysis | [2] |
| Head & Neck SCC | SCC47 | Glucose uptake assay | 10 nM - 100 μM | Dose-dependent uptake inhibition | [4] |
| Breast Cancer | MDA-MB-231, 4T1 | Seahorse ECAR analysis | Potent inhibition | Glycolysis suppression | [7] |
| Lung Cancer | H1975 xenograft | Combination with Osimertinib | In vivo study | Tumor growth inhibition | [8] |
| Hepatocellular Carcinoma | MHCC97-H | MTT proliferation assay | Not specified | Prolonged proliferation inhibition | [3] |
| Immune Cells | CD4+ T cells | Glycolytic proton flux | Not specified | 41% reduced glucose uptake | [6] |
Assessment of programmed cell death induction provides mechanistic insights into this compound's anti-tumor effects:
In HNSCC models, this compound treatment significantly induced apoptosis, with enhanced effects observed when combined with bitter taste receptor (T2R) agonists [4]. Similarly, colorectal cancer cells showed increased apoptosis rates following this compound treatment, associated with elevated ROS levels [1].
Successful in vivo application of this compound requires appropriate formulation to overcome solubility challenges:
Figure 2: Signaling pathway of this compound-mediated metabolic disruption in cancer cells, illustrating the sequence from initial GLUT1 inhibition to ultimate growth suppression and enhanced combination therapy sensitivity.
Reported dosing protocols in preclinical cancer models include:
This compound represents a highly valuable investigative tool for dissecting the role of GLUT1-mediated glucose transport in cancer metabolism. The protocols outlined in these application notes provide comprehensive methodologies for quantifying this compound's effects on glycolytic rates, from basic glucose uptake measurements to sophisticated real-time metabolic analyses. The consistent demonstration of this compound's efficacy across diverse cancer models underscores the central importance of GLUT1 in maintaining tumor glycolytic flux and validates its continued utility in cancer metabolism research. Furthermore, the synergistic interactions observed between this compound and various mitochondrial inhibitors or targeted therapies highlight promising combination strategies worthy of further investigation in translational studies.
This compound is a potent and highly selective inhibitor of Glucose Transporter 1 (GLUT1), a key mediator of glucose uptake in numerous cancer cells. Its therapeutic action stems from disrupting the "Warburg effect" – the propensity of cancer cells to favor aerobic glycolysis for energy production and biomass synthesis, even in oxygen-rich conditions [1] [2]. By competitively blocking GLUT1, this compound effectively starves cancer cells of their primary glycolytic fuel, glucose, triggering a cascade of metabolic alterations and energetic stress that ultimately manifests as reduced ATP production and induced apoptosis [1] [3] [4].
Quantifying the subsequent shifts in ATP production rates between glycolysis and oxidative phosphorylation (OXPHOS) is crucial for understanding the mechanism of action and efficacy of this compound. This document provides detailed application notes and protocols for researchers to accurately measure these metabolic changes.
The Seahorse XF Analyzer simultaneously measures two key parameters: the Oxygen Consumption Rate (OCR), indicative of mitochondrial OXPHOS, and the Extracellular Acidification Rate (ECAR), often associated with glycolytic lactate production [5]. However, these parameters do not directly report ATP production and require conversion.
Rates of ATP production from glycolysis and OXPHOS can be calculated from OCR and ECAR data using established stoichiometric conversions [5] [6]. The process involves three principal steps:
The total cellular ATP production rate is the sum of the contributions from both pathways.
Total ATP Production Rate = ATPOxPhos + ATPGlyco [5]
This protocol outlines the steps to treat cells with this compound and measure its impact on cellular metabolism.
To correlate metabolic changes with anti-proliferative effects, a cell viability assay can be run in parallel.
The table below summarizes key findings from recent studies on this compound, illustrating its consistent impact on glucose metabolism and cell viability across various cancers.
Table 1: Documented Effects of this compound in Preclinical Cancer Models
| Cancer Type | Cell Line / Model | Key Findings on Metabolism & Viability | Combination Strategy | Citation |
|---|---|---|---|---|
| Colorectal Cancer | HCT116, DLD1, etc. | Inhibited proliferation; induced metabolic shift to enhanced mitochondrial respiration, increased ROS & apoptosis. IC50 for proliferation in low nanomolar range. | Single Agent | [1] |
| Head & Neck SCC | SCC47, FaDu, etc. | Decreased glucose uptake; induced apoptosis; reduced IL-8 production. | Enhanced efficacy with Bitter Receptor (T2R) agonists. | [3] |
| Breast Cancer | MDA-MB-231, 4T1 | Potently inhibited glycolysis; combination with mitochondrial agents (Niclosamide) caused metabolic crisis. | Synergistic with mitochondrial protonophores (Niclosamide). | [4] |
| Hepatocellular Carcinoma | Microcrystalline formulation | Inhibited glucose uptake, proliferation, and expression of EMT-related factors. | Novel microcrystalline formulation for sustained release. | [7] |
| Non-Small Cell Lung Cancer | H1975 (EGFR-mutant) | Sensitized tumor cells to EGFR TKI Osimertinib in vitro and in vivo. | Synergistic with EGFR tyrosine kinase inhibitors. | [8] |
The following diagrams illustrate the molecular mechanism of this compound and a generalized experimental workflow.
Diagram Title: this compound inhibits GLUT1, disrupting glycolysis and inducing metabolic stress.
Diagram Title: Step-by-step workflow for the this compound ATP production assay.
This compound is a powerful tool for probing cancer cell metabolism by specifically targeting GLUT1-mediated glucose uptake. The protocols outlined here for measuring ATP production provide a robust framework for evaluating the direct anti-metabolic effects of this compound, understanding potential resistance mechanisms via metabolic plasticity, and identifying effective combination therapy strategies. As research progresses, the integration of these metabolic assays with other functional readouts will be vital for translating these findings into improved therapeutic approaches.
This protocol is adapted from methodologies described in the search results and follows standard procedures for a Cell Mito Stress Test [1] [2].
After the run, the analyzer software generates an OCR trace. The following key metabolic parameters are calculated from the data:
Table 1: Key Mitochondrial Parameters Derived from OCR Assay
| Parameter | Definition | Biological Meaning |
|---|---|---|
| Basal Respiration | OCR measured before any injections. | The baseline OCR used to meet cellular ATP demand. |
| ATP-linked Respiration | The drop in OCR after Oligomycin injection. | The portion of basal respiration used for mitochondrial ATP production. |
| Maximal Respiration | The OCR after FCCP injection. | The maximum respiratory capacity of the cell. |
| Spare Respiratory Capacity | Maximal Respiration - Basal Respiration. | The cell's ability to respond to increased energy demand. |
| Non-mitochondrial Respiration | OCR after Rotenone/Antimycin A injection. | Oxygen consumption from non-mitochondrial sources. |
Expected Outcome with this compound: In this compound sensitive cells, you may observe an increase in Basal and/or Maximal Respiration, indicating a compensatory shift towards mitochondrial metabolism after GLUT1 inhibition and glycolysis suppression [3] [4]. Conversely, resistant cell lines with high basal OXPHOS may show different adaptation patterns [2].
To help you visualize the entire experimental process and the underlying biology, the following diagrams outline the protocol workflow and the metabolic shifts induced by this compound.
Diagram 1: Experimental workflow for the Seahorse XF Cell Mito Stress Test following this compound treatment, showing the sequential injection steps.
Diagram 2: Simplified model of the metabolic shift induced by this compound. By inhibiting GLUT1, this compound blocks glucose uptake and glycolysis, leading to a compensatory increase in mitochondrial respiration (OCR) that can elevate ROS production and trigger apoptosis [3] [4] [2].
Epithelial-mesenchymal transition (EMT) represents a critical cellular reprogramming process that enables polarized epithelial cells to acquire mesenchymal properties, including enhanced motility, invasiveness, and resistance to apoptosis. This fundamental process is orchestrated by key transcription factors such as Snail, Slug, Twist, and ZEB1/2 that suppress epithelial markers (e.g., E-cadherin) while upregulating mesenchymal markers (e.g., N-cadherin, vimentin). EMT activation in carcinoma cells promotes tumor metastasis and therapeutic resistance, making it an attractive target for anticancer drug development. [1]
Recent research has uncovered a fundamental connection between glucose metabolic reprogramming and EMT induction in cancer cells. The glucose transporter GLUT1 (SLC2A1) serves as a principal mediator of aerobic glycolysis (the "Warburg effect") in malignant tumors, facilitating increased glucose uptake to support rapid proliferation and biosynthetic precursor requirements. Importantly, GLUT1 overexpression has been functionally linked to EMT activation through multiple mechanisms:
BAY-876, a potent and selective GLUT1 inhibitor identified through high-throughput screening, exhibits an IC50 of approximately 2 nM in cell-free systems. This small molecule inhibitor binds GLUT1 with 250-500-fold higher affinity compared to previous generation inhibitors, making it an excellent pharmacological tool for investigating metabolic targeting of EMT. [5] [6]
Extensive in vitro and in vivo studies have demonstrated that this compound exerts potent antitumor effects through dual mechanisms of suppressing glycolytic metabolism and reversing EMT-associated malignant phenotypes:
Table 1: Efficacy of this compound Across Preclinical Cancer Models
| Cancer Type | Experimental Model | Key Findings | EMT Markers Affected | Reference |
|---|
| Colorectal Cancer | HCT116, DLD1, COLO205, LoVo cells; HCT116 xenograft | • Dose-dependent proliferation inhibition • Enhanced mitochondrial respiration • Increased ROS and apoptosis • Tumor growth suppression in vivo | Reduced GLUT1 protein expression | [7] | | Head and Neck Squamous Cell Carcinoma | SCC47, FaDu, SCC90 cells; patient tissues | • GLUT1 expression in tumor > normal tissue • Inhibition of glucose uptake • Apoptosis induction • Enhanced T2R agonist efficacy | Not specifically assessed | [5] | | Hepatocellular Carcinoma | Microcrystalline formulation in HCC models | • Sustained-release formulation • Inhibition of glucose uptake and proliferation • Suppression of EMT-related factors | E-cadherin ↑, N-cadherin ↓, Vimentin ↓ | [8] | | Lung Cancer | CAF-derived EVs loaded with this compound | • Stromal reprogramming • Reduced ECM stiffness • Enhanced CD8+ T cell infiltration • Synergy with anti-PD-L1 | Reversal of activated CAF phenotype | [9] | | Non-Small Cell Lung Cancer | H1975 xenograft model | • Sensitization to EGFR TKIs • Tumor growth inhibition in combination therapy | Not specifically assessed | [4] |
Table 2: Quantitative Effects of this compound Treatment on Metabolic and EMT Parameters
| Parameter Assessed | Experimental System | This compound Treatment | Observed Effect | Significance |
|---|---|---|---|---|
| Glucose Uptake | HNSCC cells (SCC47) | 10 nM - 100 µM for 24h | Concentration-dependent inhibition | IC50 ~ 2 nM [5] |
| Cell Viability | Colorectal cancer cells (HCT116) | 72h treatment | Significant reduction | Dose-dependent [7] |
| Lactate Production | HCC models | Microcrystalline formulation | Decreased extracellular lactate | Altered TME [8] [6] |
| EMT Marker Expression | HCC cells | Microcrystalline this compound | E-cadherin ↑, N-cadherin ↓ | EMT suppression [8] |
| Reactive Oxygen Species | Colorectal cancer cells | 24-48h treatment | Significant increase | Enhanced apoptosis [7] |
| Osimertinib Sensitization | H1975 xenograft | Combination therapy | Enhanced tumor growth inhibition | Synergistic effect [4] |
The strategic combination of this compound with other therapeutic modalities represents a promising approach to overcome compensatory resistance mechanisms and enhance antitumor efficacy:
The following diagram illustrates the molecular mechanisms underlying this compound combination therapy strategies:
Advanced drug formulation approaches address the pharmacological challenges associated with this compound:
This compound represents a promising therapeutic agent for targeting cancer metabolism and EMT in multiple malignancy types. The application notes and protocols detailed herein provide researchers with comprehensive methodologies for investigating the anti-EMT effects of this compound in preclinical models. Key considerations for future research include:
The integration of this compound into combination regimens targeting both metabolic and signaling pathways holds significant promise for overcoming therapeutic resistance and suppressing metastasis across multiple cancer types.
GLUT1 (Glucose Transporter 1) has emerged as a promising therapeutic target in oncology due to its crucial role in cancer cell metabolism. Cancer cells frequently exhibit the Warburg effect, a metabolic shift characterized by increased glucose uptake and glycolysis even under normoxic conditions. GLUT1 serves as the primary glucose transporter in many malignancies, facilitating this metabolic reprogramming. This compound, a potent and selective GLUT1 inhibitor, has demonstrated significant anti-tumor effects in preclinical studies across various cancer types including colorectal cancer, head and neck squamous cell carcinoma (HNSCC), and hepatocellular carcinoma (HCC). This high-selectivity inhibitor binds directly to GLUT1 with an impressive IC₅₀ of 2 nM in cell-free systems, making it one of the most specific GLUT1 inhibitors identified to date.
The therapeutic potential of this compound extends beyond single-agent activity. Recent studies have revealed that GLUT1 inhibition can enhance the efficacy of other therapeutic approaches, including bitter taste receptor (T2R) agonists in HNSCC models. This combination approach leverages metabolic disruption to sensitize cancer cells to apoptosis. However, the clinical translation of this compound has faced challenges related to systemic toxicity and inadequate tumor accumulation when administered via conventional routes. The development of an intratumoral microcrystalline formulation addresses these limitations by enabling sustained drug release directly at the tumor site while minimizing systemic exposure.
Table 1: Key Characteristics of this compound
| Parameter | Specification | Reference |
|---|---|---|
| Molecular Target | Glucose Transporter 1 (GLUT1) | [1] [2] |
| IC₅₀ Value | 2 nM (cell-free system) | [1] |
| Selectivity Profile | 250-500x higher affinity for GLUT1 vs. other inhibitors | [2] |
| Physicochemical Properties | Water-insoluble yellow powder | [1] |
| Reported Anti-Tumor Effects | Apoptosis induction, reduced glucose uptake, enhanced efficacy of T2R agonists | [3] [2] |
The development of a microcrystalline this compound formulation represents an innovative approach to overcome the limitations of conventional drug administration. Oral administration or intravenous infusion of this compound results in systemic distribution that interferes with physiological glucose uptake in normal tissues, potentially causing significant adverse effects. Additionally, these routes often yield subtherapeutic drug concentrations at the tumor site due to inefficient targeting. The microcrystalline formulation is specifically designed for intratumoral administration, creating a drug depot that slowly releases this compound within the tumor microenvironment. This approach leverages the insoluble properties of this compound by formulating larger crystal structures (micron-magnitude) that dissolve gradually in tumor tissue, achieving sustained and long-term drug release while minimizing systemic exposure.
The microcrystalline formulation transforms this compound amorphous powder into a suspension in physiological saline containing specific excipients to ensure stability and controlled release. The formulation's particle size distribution is critically controlled to balance sustained release properties with adequate tissue diffusion. The larger crystal size (typically in the micrometer range) compared to molecular or nanoparticulate formulations significantly reduces the rate of dissolution and subsequent systemic absorption. This controlled release profile maintains therapeutic this compound concentrations within the tumor for extended periods, potentially ranging from days to weeks following a single administration, while limiting peak plasma concentrations that could cause systemic toxicity.
Table 2: Microcrystalline this compound Formulation Parameters
| Parameter | Specification | Functional Significance |
|---|---|---|
| Drug Substance | This compound pure powder | Potent GLUT1 inhibition |
| Vehicle | Physiological saline with 6.25% (v/v) Tween 80 | Stabilizes suspension and controls crystallization |
| Crystal Size | Micron-magnitude | Enables slow dissolution and sustained release |
| Administration Route | Direct intratumoral injection | Maximizes local drug concentration |
| Release Profile | Sustained release over several days to weeks | Maintains therapeutic concentration, reduces dosing frequency |
Materials Required:
Step-by-Step Procedure:
Purpose: To evaluate the functional activity of this compound microcrystals in inhibiting cellular glucose uptake.
Materials:
Procedure:
Purpose: To quantify this compound-induced apoptosis in cancer cells.
Materials:
Procedure:
Animal Model Preparation:
Intratumoral Injection Procedure:
Tumor Measurement:
Endpoint Analysis:
Preclinical studies of intratumorally administered this compound microcrystals have demonstrated significant anti-tumor effects across multiple cancer models. In hepatocellular carcinoma, a single intratumoral injection of the microcrystalline formulation achieved sustained localized drug levels that inhibited glucose uptake and proliferation of HCC cells while also suppressing epithelial-mesenchymal transition (EMT)-related factors. In colorectal cancer models, this compound treatment induced metabolic changes characterized by enhanced mitochondrial respiration, increased reactive oxygen species (ROS) levels, and subsequent apoptosis activation. The head and neck squamous cell carcinoma studies revealed that this compound not only induced apoptosis as a single agent but also demonstrated enhanced effects when combined with bitter taste receptor (T2R) agonists, suggesting a promising combination approach.
Table 3: Efficacy Parameters of this compound Microcrystals in Preclinical Models
| Cancer Model | Observed Effects | Proposed Mechanisms | Reference |
|---|---|---|---|
| Hepatocellular Carcinoma | Sustained drug release, inhibited glucose uptake and proliferation, suppressed EMT | GLUT1 inhibition, metabolic disruption | [1] |
| Colorectal Cancer | Reduced cell proliferation, enhanced mitochondrial respiration, increased ROS and apoptosis | Metabolic shift from glycolysis to OXPHOS | [3] |
| Head and Neck Squamous Cell Carcinoma | Dose-dependent apoptosis, enhanced efficacy with T2R agonists, reduced IL-8 production | Mitochondrial depolarization, calcium overload | [2] |
The efficacy of this compound microcrystals can be further enhanced through advanced delivery technologies. Recent developments in intratumoral drug delivery systems have demonstrated that incorporating therapeutic agents into specialized carriers can significantly improve their distribution and retention within tumors. The micro-syringe chip (MSC) system, for instance, enables precise intratumoral administration with a 1 μL-volume drug reservoir that slowly releases formulations over 6 hours, achieving a remarkable 93.5% targeting efficiency. This technology facilitates homogeneous diffusion of therapeutic agents throughout tumor tissue at 3.8-fold higher concentrations compared to intravenous administration and 2.7-fold higher than conventional intratumoral injection.
Additionally, combination strategies represent a promising direction for maximizing the therapeutic potential of this compound. The combination of GLUT1 inhibition with T2R agonists has demonstrated synergistic effects in HNSCC models, where this compound enhanced the apoptotic effects of bitter receptor agonists. This combination approach targets multiple aspects of cancer cell metabolism simultaneously, potentially overcoming compensatory mechanisms that limit the efficacy of single-agent treatments. Similarly, combining this compound with conventional chemotherapeutic agents or immunotherapy may yield enhanced anti-tumor effects through metabolic sensitization of cancer cells.
The development of intratumoral this compound microcrystals for clinical application requires careful consideration of several technical and regulatory aspects. From a manufacturing perspective, strict control of crystal size distribution is essential to ensure consistent drug release profiles between batches. The sterilization process for the suspension formulation must be validated to maintain both sterility and stability of the microcrystals. Regarding preclinical safety assessment, comprehensive evaluation of local tissue effects at the injection site is necessary, including histopathological examination for necrosis, fibrosis, and inflammation.
The regulatory pathway for such a product would likely require demonstration of both local and systemic safety, with particular attention to potential off-target effects of GLUT1 inhibition in normal tissues. The stability studies must include both accelerated and real-time conditions to establish the shelf life of the formulated product. Additionally, development of analytical methods for characterizing the physical properties of the microcrystals (size distribution, crystal morphology, and dissolution profile) is crucial for quality control.
The diagram below illustrates the metabolic pathways targeted by this compound and the experimental workflow for intratumoral administration:
Figure 1: GLUT1 Inhibition Pathway and Experimental Workflow for this compound Microcrystals
The intratumoral administration of this compound microcrystals represents a promising targeted approach for cancer therapy by directly addressing the metabolic dependencies of tumor cells. This application note provides comprehensive protocols and experimental details to support researchers in developing and evaluating this innovative therapeutic strategy. The sustained-release microcrystalline formulation maximizes local drug exposure while minimizing systemic toxicity, potentially overcoming the limitations associated with conventional administration routes. As research in this area advances, combination strategies with other metabolic targets or conventional therapies may further enhance the anti-tumor efficacy of GLUT1 inhibition, ultimately contributing to improved outcomes for cancer patients.
The table below summarizes the key solubility data and standard methods for preparing stock solutions of BAY-876.
| Solvent | Solubility | Concentration Achieved | Protocol & Key Notes |
|---|---|---|---|
| DMSO | Soluble [1] [2] | 99 mg/mL (199.42 mM) [1] | Dissolve powder in pure, fresh DMSO. Use moisture-absorbing DMSO reduces solubility [1]. |
| Ethanol | Soluble [1] [3] | 3 mg/mL (6.04 mM) [1] [3] | Sonication is recommended to aid dissolution [3]. |
| Water | Insoluble [1] [3] | < 1 mg/mL [3] | Not recommended for direct dissolution. |
For biological experiments, stock solutions are diluted into aqueous working solutions. For in vivo studies, specific formulations are required to administer the water-insoluble compound.
A common method is to dilute the DMSO stock solution into the cell culture medium. The final DMSO concentration should be kept low (typically below 0.1-0.5%) to avoid solvent toxicity [2].
The following validated formulations can be used for oral administration [1]:
A novel microcrystalline formulation has also been developed for direct intra-tumoral injection, creating a sustained-release depot that slowly dissolves the compound at the site of action [4].
| Problem | Possible Reason | Solution |
|---|---|---|
| Precipitation in stock solution | Old or humid DMSO; solution is too concentrated. | Use fresh, anhydrous DMSO. Ensure the storage vial is sealed tightly. For high concentrations, briefly warm the solution and vortex. |
| Precipitation in culture medium | Rapid dilution of organic solvent into aqueous buffer. | Vortex thoroughly during dilution. Alternatively, prepare the working solution in a two-step process: first make an intermediate dilution in 100% PEG300 or another water-miscible co-solvent, then add to the medium. |
| Low bioavailability in animal models | Poor absorption due to low aqueous solubility. | Switch to a validated in vivo formulation like 0.5% CMC-Na suspension or the clear solution with PEG300/Tween-80 [1]. Consider the novel microcrystalline approach for localized treatment [4]. |
For a visual guide, the diagram below outlines the key decision points and steps for handling this compound in your experiments.
To help you design and interpret your experiments, here is some key background information:
This compound is a potent and highly selective inhibitor of the glucose transporter type 1 (GLUT1). Its primary mechanism of action is to block glucose uptake into cells [1]. In cancer cells that rely heavily on glycolysis (the Warburg effect), this inhibition leads to a cascade of metabolic consequences [2] [3]:
The following diagram illustrates this mechanism and its downstream effects on cell viability.
Here is a summary of key experimental parameters from recent studies to guide your assay setup.
| Parameter | Details & Recommendations |
|---|---|
| Commonly Used Assays | MTS assay [2], MTT assay [4] [3], growth curves by cell counting [2] [3]. |
| Effective Concentration Range | Low nM to low µM (e.g., 10 nM - 10 µM), with effects often seen in the nanomolar range [2] [1] [3]. |
| Typical Incubation Time | 24 to 72 hours. Prolonged exposure (72 hours) often shows stronger anti-proliferative effects [2] [3]. |
| DMSO Concentration | Use as a solvent; final concentration should be low (e.g., ≤0.1-0.5%) and matched in control wells [2]. |
| Key Controls | Vehicle control (DMSO), Positive control for cell death (e.g., Staurosporine), GLUT1-negative cell line (e.g., A2780 ovarian cancer cells) to confirm on-target effect [3]. |
This compound's efficacy varies significantly across different cancer types and cell lines. The table below lists model systems and their responses from the literature.
| Cell Line / Model | Cancer Type | Reported IC₅₀ / Effective Concentration | Key Findings |
|---|---|---|---|
| OVCAR-3 [3] | Ovarian Cancer | IC₅₀ ≈ 60 nM (72h MTT) | Highly sensitive. |
| SKOV-3 [3] | Ovarian Cancer | IC₅₀ ≈ 188 nM (72h MTT) | Sensitive. |
| HCT116 [2] | Colorectal Cancer (CRC) | 1-100 nM (72h growth) | Dose-dependent proliferation inhibition. |
| DLD1, COLO205, LoVo [2] | Colorectal Cancer (CRC) | 1-100 nM (72h growth) | Proliferation inhibition. |
| SCC47, FaDu [1] | Head and Neck SCC | 10 nM - 100 µM (24h viability) | Induced apoptosis; inhibited glucose uptake. |
| A2780 [3] | Ovarian Cancer (GLUT1-neg) | > 2 µM (72h MTT) | Resistant; validates GLUT1-specific action. |
| HCC Mouse Xenograft [4] | Liver Cancer | 4.5 mg/kg/day (28 days, oral) | Tumor growth inhibition. |
A generalized workflow for a 72-hour cell viability assay is outlined below.
| Strategy | Mechanism for Reducing Toxicity | Evidence / Outcome | Key Findings / Quantitative Data |
|---|---|---|---|
| Novel Drug Formulations [1] | Microcrystalline formulation for sustained local release, minimizing systemic exposure. | Advanced hepatocellular carcinoma (HCC) models. | Single intratumoral injection achieved sustained, localized drug levels; inhibited HCC proliferation and EMT; reduced potential side effects from systemic distribution [1]. |
| Combination Therapy: ETC Inhibitors [2] | Synergy allows use of lower BAY-876 doses. | Colorectal cancer (CRC) cell lines and xenograft models. | DBI-1 (ETC inhibitor) + this compound synergistically inhibited CRC cell growth in vitro and in vivo; effective tumor growth suppression with combination [2]. |
| Combination Therapy: Mitochondrial Agents [3] | Targets both glycolysis and mitochondrial respiration, preventing compensatory energy production. | Triple-negative breast cancer cell lines. | This compound + mitochondrial agents (Niclosamide, Pyrvinium pamoate) inhibited compensatory glycolysis, causing metabolic crisis; enhanced inhibitory capacity at lower doses [3]. |
| Combination Therapy: Bitter Agonists [4] | Enhanced apoptosis at low concentrations of both agents. | Head and neck squamous cell carcinoma (HNSCC) cells. | This compound + T2R bitter agonists induced enhanced apoptosis at low concentrations [4]. |
For researchers aiming to implement these strategies, here are the core methodologies.
This protocol outlines the creation of a sustained-release formulation for localized injection.
This protocol describes how to test the synergistic effects of this compound with a mitochondrial inhibitor.
The following diagram illustrates the logical relationship and experimental workflow for the two main strategies to overcome this compound toxicity.
Based on the current research, here are the core points for your troubleshooting guides and FAQs:
Q1: Is BAY-876 a substrate for efflux transporters like P-glycoprotein (P-gp)? A: Current evidence suggests that this compound is not a substrate for major ABC efflux transporters. A 2025 machine learning modeling study that curated data on chemical-transporter interactions did not identify this compound as a substrate for P-gp, BCRP, MRP1, or MRP2 [1]. This is a significant advantage, as it means this compound is unlikely to be pumped out of cancer cells by these common multidrug resistance mechanisms.
Q2: What is the main pharmaceutical challenge associated with using this compound? A: The principal challenge is its very poor aqueous solubility. This compound is described as a "water-insoluble" compound [2]. This property can lead to low bioavailability, unpredictable absorption, and difficulty in formulating standard solutions for in vitro and in vivo studies.
Q3: Are there any formulated solutions to overcome this compound's solubility issue? A: Yes, researchers have developed a novel microcrystalline formulation to address this challenge. This formulation allows for direct intratumoral injection, creating a drug depot that provides sustained release and long-acting antitumor activity within the local tissue, thereby overcoming the limitations of systemic administration [2].
If you need to experimentally confirm the lack of efflux transporter interaction in your specific cell model, a standard Caco-2 bidirectional assay is a robust method.
Principle: This experiment measures the apparent permeability (Papp) of this compound across a cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A ratio of B-A/A-B (the efflux ratio) close to 1 indicates no active efflux, while a ratio significantly greater than 2 suggests the compound is an efflux transporter substrate [3].
Protocol Summary:
The following diagram illustrates the workflow and data interpretation for this experiment:
Expected Quantitative Outcome: Based on the literature, you should expect an efflux ratio close to 1, confirming that this compound is not a substrate for efflux transporters expressed in Caco-2 cells (predominantly P-gp) [1].
The table below summarizes key data on this compound's properties and challenges to aid in your experimental design.
| Property | Description / Value | Significance / Challenge |
|---|---|---|
| Primary Target | Glucose Transporter 1 (GLUT1) | Highly selective inhibitor; disrupts cancer cell glycolysis [4] [5]. |
| Reported IC₅₀ | ~2 nM (in cell-free system) | Indicates very high potency for its intended target [2]. |
| Aqueous Solubility | Very low / water-insoluble | Major challenge: affects bioavailability & requires specialized formulations for in vivo studies [2]. |
| Efflux Transporter Substrate | No (Predicted & Experimental) | Key advantage: not pumped out by P-gp/BCRP, reducing risk of multidrug resistance [1]. |
| Reported Solution | Microcrystalline formulation for intratumoral injection | Provides sustained release and localized effect, bypassing systemic solubility issues [2]. |
Problem: Low or inconsistent activity in in vivo models.
Problem: Precipitate forms in cell culture media.
The following table lists cancer cell lines that have been experimentally observed to be resistant to BAY-876, along with the proposed mechanism for their resistance.
| Cancer Type | Resistant Cell Line(s) | Proposed Mechanism of Resistance |
|---|---|---|
| Triple-Negary Breast Cancer (TNBC) | MDA-MB-436, MDA-MB-468 [1] | Loss of RB1 (retinoblastoma tumor suppressor) protein; cells rely more on oxidative phosphorylation (OXPHOS) than glycolysis [1]. |
| Ovarian Cancer | A2780 [2] | Mis-localization of GLUT1 to the nucleus instead of the plasma membrane, making it inaccessible to the drug [2]. |
| Colorectal Cancer (CRC) | Caco-2 [3] | Not specified in the study, but identified as resistant among several other sensitive CRC lines [3]. |
Here are some common questions and steps to address the issue of this compound resistance in your experiments.
Frequently Asked Questions
Q1: What is the primary biomarker associated with this compound resistance in TNBC?
Q2: Beyond genetic mutations, what should I check if my cell line is resistant?
Q3: Are there any strategies to overcome this compound resistance?
Experimental Workflow for Investigating Resistance
The following diagram outlines a logical workflow you can follow to diagnose and address this compound resistance in your cell lines.
Here are the methodologies used in key studies to identify and characterize this compound resistant cell lines.
1. Protocol for Determining IC₅₀ and Cell Viability (MTS Assay) This method was used to distinguish sensitive from resistant cell lines [3].
2. Protocol for Confirming RB1 as a Biomarker (Western Blot) This confirms the key protein biomarker for resistance in TNBC [1].
3. Protocol for Metabolic Profiling (Seahorse Assay) This characterizes the metabolic dependencies of resistant vs. sensitive lines [1].
What is the core mechanism of action of this compound? this compound is a potent and highly selective chemical inhibitor of Glucose Transporter 1 (GLUT1). It competitively blocks glucose uptake by binding to GLUT1, with a reported IC50 of 2 nM in cell-free systems. It shows significant selectivity for GLUT1 over other transporters like GLUT2, GLUT3, and GLUT4 [1].
What are the typical working concentrations for in vitro studies? Dosing varies by cell line and assay, but effective concentrations generally fall within the nanomolar range. Below is a summary of doses used in recent studies across different cancer types.
| Cancer Type | Cell Lines Used | Effective Concentrations (In Vitro) | Key Outcomes | Citation |
|---|---|---|---|---|
| Colorectal Cancer | HCT116, DLD1, COLO205, LoVo | Not explicitly stated (N/A) | Inhibited cell proliferation, reduced GLUT1 protein, enhanced mitochondrial respiration, increased ROS & apoptosis. | [2] [3] |
| Head & Neck Squamous Cell Carcinoma (HNSCC) | SCC47, FaDu, RPMI2650, SCC90 | 10 nM - 100 µM (Glucose Uptake); Low nM range (Apoptosis) | Decreased glucose uptake, reduced viability/metabolism, induced apoptosis; enhanced efficacy of T2R agonists. | [4] |
| Hepatocellular Carcinoma (HCC) | MHCC97-H, HepG2 | N/A | Inhibited glucose uptake, cell proliferation, and expression of epithelial-mesenchymal transition (EMT) factors. | [5] |
| Non-Small Cell Lung Cancer (NSCLC) | H1975 | N/A | Sensitized tumor cells to EGFR TKI Osimertinib. | [6] |
What in vivo dosing regimens have been tested? Recent in vivo studies have begun to establish dosing protocols in mouse models, with some exploring innovative formulation strategies to overcome the compound's solubility challenges.
| Cancer Type | Model | Formulation & Route | Dosing Regimen | Key Outcomes | Citation |
|---|---|---|---|---|---|
| Colorectal Cancer | HCT116 mouse xenograft | Dissolved in Carboxymethylcellulose (CMC) | Details N/A | Showed tumor-inhibitory effects and GLUT1 suppression. | [2] |
| Hepatocellular Carcinoma (HCC) | HCC tumor models | Microcrystalline this compound; Direct intra-tumoral injection | Single dose | Achieved sustained, localized drug release; long-acting antitumor activity; reduced potential side effects. | [5] |
Here is a generalized workflow for evaluating this compound's efficacy in vitro, synthesizing methodologies from the search results:
Issue: Low or Inconsistent Antitumor Efficacy In Vitro
Issue: Identifying Sensitive Cancer Models
Issue: Off-target Effects or Toxicity
Issue: Seeking Enhanced Anti-Cancer Effects
The table below summarizes the available quantitative data for this compound.
| Property | Details |
|---|---|
| CAS Number | 1799753-84-6 [1] |
| Molecular Formula | Information not available in search results |
| Molecular Weight | Information not available in search results |
| Purity | ≥98% [1] |
| Recommended Solvent | Information not available in search results |
| Storage Condition | Information not available in search results |
| Stability | Good metabolic stability in liver microsomes and hepatocytes in vitro; high oral bioavailability in vivo [1] |
While storage conditions are unspecified, published methodologies provide reliable protocols for using this compound in research. The compound is typically dissolved in DMSO to create a stock solution before being diluted in cell culture medium [2] [3].
This protocol is used to determine the anti-proliferative effects of this compound.
These models assess the anti-tumor efficacy of this compound in a living organism.
The following diagram illustrates the mechanism by which this compound inhibits cancer cell growth, based on reported findings.
What is the selectivity profile of this compound? this compound is a highly selective GLUT1 inhibitor. It inhibits GLUT1 with an IC50 of 2 nM and shows 135-fold to 4700-fold selectivity over other GLUTs (GLUT2, GLUT3, GLUT4) [1].
Does this compound work in all cancer cell lines? No, efficacy depends on functional GLUT1 expression. For example, this compound does not affect glycolysis or cell growth in A2780 ovarian cancer cells, which lack functional plasma membrane GLUT1 [1] [4].
Can this compound be used in combination therapies? Yes, studies show this compound has enhanced effects when combined with other agents, such as bitter taste receptor (T2R) agonists in head and neck cancer [3] or an ETC inhibitor (DBI-1) in colorectal cancer [5].
The table below summarizes the working concentrations of BAY-876 and the corresponding DMSO concentrations reported in recent cell-based studies.
| Cell Type / Cancer Model | This compound Working Concentration | Stock Solvent & Preparation | Final DMSO Concentration in Assay | Citation |
|---|
| Colorectal Cancer Cells (e.g., HCT116) (Proliferation & Metabolic Assays) | Various, up to 10 µM [1] | Dissolved in DMSO, then diluted in cell culture medium [1] | Not explicitly stated, but low (< 0.5% v/v) as is standard for cell assays [1] | [1] | | Head and Neck Squamous Cell Carcinoma (Glucose Uptake & Viability Assays) | 10 nM to 100 µM [2] | Dissolved in DMSO [2] | ≤ 0.1% v/v (explicitly stated) [2] | [2] | | Triple-Negative Breast Cancer (Metabolic Flux Analysis) | 100 nM [3] | Dissolved in DMSO [3] | 0.1% v/v (explicitly stated for Seahorse assays) [3] | [3] |
Here are the standard methodologies for key experiments using this compound, as described in the search results.
This method is used to determine the anti-proliferative effects of this compound [1].
This protocol measures the direct functional inhibition of GLUT1 by this compound, based on methods from two studies [2] [4].
The following diagram illustrates the core experimental workflow for treating cells with this compound and conducting these key assays.
This compound is a potent and highly selective GLUT1 inhibitor identified through a high-throughput screen, with an IC₅₀ in the low nanomolar range (e.g., 2 nmol/L in a cell-free system) and a selectivity factor of >100 against other transporters like GLUT2, GLUT3, and GLUT4 [1] [2]. The main challenge for its clinical application is its poor water solubility [2].
The table below summarizes the core properties and primary optimization challenge of this compound.
| Property | Description | Implication for Research |
|---|---|---|
| Mechanism of Action | Potent, selective inhibitor of Glucose Transporter 1 (GLUT1) [1]. | Targets cancer cell glycolysis; highly specific for GLUT1-overexpressing cells. |
| Solubility | Poor water solubility [2]. | Major challenge for in vivo administration and bioavailability; requires formulation optimization. |
| Reported In Vivo Use | Dissolved in carboxymethylcellulose (CMC) for oral gavage in mouse studies [3]. | A standard formulation for preclinical research. |
| Advanced Formulation | Microcrystalline formulation for direct intratumoral injection [2]. | Achieves sustained, localized drug release and reduces systemic side effects. |
This section provides a detailed methodology for evaluating the anti-proliferative effects of this compound on cancer cell lines, based on published research [3].
1. Cell Culture and Preparation
2. Drug Treatment
3. Cell Viability Assessment (MTS Assay)
The following diagram illustrates the experimental workflow for the in vitro MTS assay.
Q1: What is the best practice for preparing a stock solution of this compound?
Q2: How can I administer this compound in animal studies, given its solubility issues?
Q3: Does this compound work synergistically with other cancer treatments?
Q4: What are the key analytical methods to confirm this compound's mechanism of action in my experiments?
BAY-876 is a highly potent and selective GLUT1 inhibitor with an IC50 of 2 nM [1] [2] [3]. However, a primary challenge for its clinical application is systemic toxicity. Oral administration or intravenous infusion can cause the drug to distribute throughout the body, interfering with normal physiological glucose uptake in healthy tissues and leading to side effects like significant weight loss in animal models [4] [5] [3]. Furthermore, this systemic distribution results in a negligible drug dose reaching the actual tumor site [4]. Targeted delivery aims to maximize the drug's effect on the tumor while minimizing its impact on healthy tissues.
The following table summarizes the key advanced delivery strategies identified in the literature.
| Delivery Method | Core Mechanism | Target Tissue/Cell | Key Findings & Outcomes |
|---|
| Microcrystalline Formulation [4] | Direct intra-tumoral injection of insoluble microcrystals for slow dissolution & sustained release. | Hepatocellular Carcinoma (HCC) | Sustained localized drug levels. Inhibited HCC cell proliferation & EMT. Reduced potential side effects. | | CAF-derived Extracellular Vesicles (cEVs) [6] | Using native vesicles from Cancer-Associated Fibroblasts as targeted drug carriers. | GLUT1-high CAFs and tumor cells (Lung cancer) | Successful stromal reprogramming. Reduced ECM stiffness, enhanced T-cell infiltration. Synergized with anti-PD-L1 therapy. | | Aptamer-Based Nanoassembly [7] | pH-sensitive polymer-aptamer conjugate self-assembles into a nanostructure that breaks down in the acidic TME. | Triple Negative Breast Cancer (TNBC) | Co-delivery of this compound & checkpoint inhibitors. Inhibited glycolysis, reduced PD-L1 glycosylation. Reprogrammed immunosuppressive TME. | | Macrophage-Targeting Nanomicelles (RPDB NPs) [8] | Nanoparticles that release this compound in liver macrophages to inhibit their energy metabolism and reduce MPS clearance. | Liver Macrophages (for MPS blockade) | Reduced liver accumulation by ~60%. Prolonged blood circulation of nanomedicines. Enhanced tumor accumulation & inhibition. |
Here are the methodologies for key delivery systems to help you replicate these approaches.
This protocol is designed for sustained, localized drug delivery directly into tumor tissue.
This protocol describes a sophisticated system for targeted co-delivery of this compound and immune modulators.
N3-PEG2000-PAE polymer via Michael addition reaction.aptPD-L1 and aptCTLA-4.aptPD-L1 and aptCTLA-4 conjugates in an aqueous buffer. The hydrophobic PAE drives self-assembly into supramolecular nanoassemblies.| Problem | Potential Cause | Solution |
|---|---|---|
| Low Nanoassembly Drug Loading [7] | Hydrophilic/lipophilic balance of the carrier does not match the drug. | Optimize the ratio of hydrophobic polymer (PAE) to hydrophilic aptamer. Test loading with different initial drug inputs. |
| Rapid Systemic Clearance of Nano-formulations [8] | Uptake by the Mononuclear Phagocyte System (MPS), particularly in the liver and spleen. | Pre-treat with a macrophage metabolism inhibitor (like a blank version of your formulation) to temporarily block MPS clearance. Ensure appropriate nanoparticle size and a hydrophilic surface (e.g., PEGylation). |
| Lack of In Vivo Efficacy Despite Good In Vitro Data | The delivery system fails to reach the tumor in sufficient quantities or does not release the drug properly. | Track the biodistribution of a fluorescently labeled version of your formulation. Confirm that the trigger for drug release (e.g., low pH) is effectively activated within the specific tumor model being used. |
| High Toxicity with Systemic Delivery [3] | The formulation is not sufficiently targeted, leading to this compound action in healthy, GLUT1-dependent tissues. | Switch to a localized delivery approach (e.g., intra-tumoral injection) or invest in developing a more advanced targeted nano-system that minimizes off-target release. |
To help visualize the mechanisms of the most complex delivery system, here is a diagram of the aptamer-based nanoassembly workflow.
The search results also clearly illustrate the central role of GLUT1 in cancer metabolism, which is the core mechanism targeted by this compound.
I hope this technical support center provides a solid foundation for your research. The field of targeted drug delivery is advancing rapidly, and these strategies offer promising pathways to harness the potency of this compound while mitigating its systemic limitations.
The table below summarizes the key differences in selectivity and experimental data between BAY-876 and WZB-177.
| Feature | This compound | WZB-177 |
|---|---|---|
| GLUT1 IC₅₀ | 2 nM [1] [2] | Information missing from search results |
| Selectivity for GLUT1 | >130-fold over GLUT2, GLUT3, GLUT4 [2] | Described as non-specific [1] |
| Key Experimental Findings | Reduces glucose uptake, induces apoptosis, synergizes with T2R agonists in HNSCC [1]. Inhibits proliferation in colorectal cancer cells and xenograft models [3]. | Information missing from search results |
| Documented Assays & Models | HNSCC (SCC47, FaDu), Colorectal Cancer (HCT116, DLD1), Ovarian Cancer (SKOV-3) [1] [3] [2] | Information missing from search results |
The robust selectivity of this compound is established through specific experimental methodologies. Here are the protocols for key experiments cited above.
Both this compound and WZB-177 are GLUT1 inhibitors that target cancer metabolism, but this compound's high selectivity allows for more precise mechanistic studies and potentially fewer off-target effects.
The following diagram illustrates the mechanism of GLUT1 inhibition by these compounds and the subsequent cellular effects, particularly for the more extensively studied this compound.
The diagram highlights that this compound's high selectivity for GLUT1 makes it a more precise tool for disrupting the Warburg effect and inducing cancer cell death.
The following table outlines the key experimental findings and methodologies reported for each compound, which can help guide your own research design.
| Compound | Cell Lines/Models Used | Key Experimental Protocols & Outcomes |
|---|
| BAY-876 | - HNSCC (SCC47, FaDu): MTS viability assay, glucose uptake assay (FLII12Pglu-700μ6 biosensor), caspase-37 apoptosis assay [1].
The diagrams below illustrate the distinct mechanisms through which this compound and Apigenin exert their effects.
Figure 1: this compound directly and selectively binds to the GLUT1 transporter, competitively inhibiting glucose uptake. This starves cancer cells of their primary energy source, leading to suppressed glycolysis and tumor growth [4] [1].
Figure 2: Apigenin works by suppressing the expression of GLUT1 at the mRNA and protein levels, partly through downregulation of the PI3K/AKT signaling pathway. By reducing GLUT1 and p-AKT, it reverses a key mechanism of chemoresistance, thereby sensitizing cancer cells to drugs like cisplatin [5].
The table below summarizes the core characteristics of BAY-876 and its negative control, BAY-588.
| Feature | This compound | BAY-588 (Negative Control) |
|---|---|---|
| Primary Target | GLUT1 (SLC2A1) [1] [2] [3] | Not specified; lacks anti-GLUT1 activity [4] |
| Reported Mechanism | Potent and selective inhibition of glucose transporter 1 [2] [3] | Structurally similar to this compound but pharmacologically inactive against GLUT1 [4] |
| Key Role in Experiments | Investigational compound for targeting cancer metabolism [1] [2] [5] | Control for ruling out off-target effects; validates that observed phenotypes are due to GLUT1 inhibition [4] |
| Reported IC₅₀ for GLUT1 | ~2 nM (single-digit nanomolar potency) [2] [3] | Inactive [4] |
| Documented Experimental Outcomes | Reduces glucose uptake, decreases cell viability/proliferation, induces apoptosis, enhances efficacy of other drugs (e.g., EGFR-TKIs, T2R agonists) [1] [2] [5] | Used to confirm that biological effects are specific to GLUT1 inhibition [4] |
Extensive experimental data demonstrates the effects of this compound across various cancer types, which are summarized in the table below.
| Cancer Type | Experimental Model | Key Findings | Citation |
|---|---|---|---|
| Colorectal Cancer | In vitro: HCT116, DLD1, COLO205, LoVo cells. In vivo: HCT116 xenograft model. | Inhibited cell proliferation; induced metabolic changes, enhanced mitochondrial respiration, increased ROS and apoptosis; suppressed tumor growth in vivo. [1] | |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | In vitro: SCC47, FaDu, SCC90, RPMI2650 cells. | Decreased glucose uptake and cell viability; induced apoptosis; enhanced apoptotic effects when combined with T2R bitter receptor agonists. [2] | |
| Lung Cancer | In vitro: H1975 cells. In vivo: H1975 xenograft model. | Sensitized tumor cells to EGFR TKI Osimertinib; combination therapy showed enhanced tumor growth inhibition in vivo. [5] | |
| Ovarian Cancer | In vitro: SKOV-3, OVCAR-3, HEY cells. In vivo: Cell line-derived and patient-derived xenografts (PDXs). | Blocked basal and stress-induced glycolysis; inhibited anchorage-dependent and independent cell growth; potently inhibited tumor growth in vivo. [3] | |
| Prostate Cancer | In vitro: LNCaP chronic hypoxia (CH) models. | Identified a dependency on glycolysis in androgen-independent cells; showed anti-proliferative effects. [6] [4] |
To objectively compare this compound and BAY-588, you can adopt a standardized experimental workflow based on common methodologies in the search results. The diagram below outlines the key steps.
Core Methodology Details:
The anticancer effects of this compound stem from its targeted inhibition of the GLUT1 transporter, which disrupts cancer cell metabolism and signaling. The following diagram illustrates this mechanism and its consequences.
Key Functional Consequences:
A significant challenge in creating a direct comparison guide is the lack of publicly available quantitative data for BAY-588's performance in various assays. The literature definitively establishes its role as an inactive control but does not provide specific numerical results.
The table below summarizes the anti-proliferative and pro-apoptotic effects of BAY-876 in various cancer types, as demonstrated in recent preclinical studies.
| Cancer Type | Cell Lines Tested | Key Experimental Findings | Proposed Mechanism & Notes |
|---|
| Colorectal Cancer (CRC) | HCT116, DLD1, COLO205, LoVo, Caco-2 [1] | • Dose-dependent proliferation inhibition in most lines [1] • Induced apoptosis & increased ROS [1] • Suppressed tumor growth in HCT116 xenograft mouse model [1] | • Inhibits glucose uptake, forcing metabolic shift to mitochondrial respiration, leading to oxidative stress and cell death [1]. | | Head and Neck Squamous Cell Carcinoma (HNSCC) | SCC47, FaDu, SCC90, RPMI2650 [2] | • Decreased glucose uptake, viability, and metabolism [2] • Induced apoptosis as a single agent [2] • Synergistically enhanced apoptosis with T2R bitter agonists [2] | • Highly expressed GLUT1 in HNSCC tumors vs. normal tissue [2]. Efficacy is potentiated by co-targeting mitochondrial metabolism. | | Breast Cancer | MDA-MB-231, 4T1 [3] | • Potently inhibited glycolysis [3] • Combination with mitochondrial agents (Niclosamide, Pyrvinium pamoate) caused metabolic crisis and enhanced cell death [3] | • Effective in targeting glycolytic phenotype. Shows high synergy in combination therapy to block metabolic compensation [3]. | | Lung Adenocarcinoma (LUAD) | H1975, H1650 [4] | • Sensitized tumor cells to EGFR TKI Osimertinib [4] • Enhanced tumor growth inhibition in vivo in combination [4] | • Binds to phosphorylated EGFR, disrupting its oncogenic signaling. Offers a strategy to overcome EGFR TKI resistance [4]. | | Hepatocellular Carcinoma (HCC) | HepG2, MHCC97-H, MHCC97-L [5] [6] | • Inhibited glucose uptake and cell proliferation [5] [6] • Suppressed Epithelial-Mesenchymal Transition (EMT) [5] [6] • Novel microcrystalline formulation showed long-acting antitumor activity in vivo [5] [6] | • A microcrystalline formulation was developed for direct intratumoral injection to overcome drug delivery and solubility challenges [5] [6]. |
To ensure the reproducibility of the data summarized above, here is a detailed look at the core methodologies commonly used across these studies.
Cell Viability and Proliferation Assays:
Apoptosis Analysis:
Glucose Uptake Measurement:
Metabolic Phenotyping (Seahorse XF Analyzer):
Protein Interaction and Signaling Analysis:
This compound's anti-tumor effects are primarily mediated through its high-affinity binding to GLUT1, but recent research reveals a more complex mechanism involving direct interference with oncogenic signaling.
Diagram Title: this compound's Dual Mechanisms of Anti-Tumor Action
As illustrated, this compound's efficacy stems from a dual attack on tumor cells:
The data confirms this compound is a powerful tool for preclinical research with high translational potential.
The quantitative data available primarily details this compound's selectivity within the glucose transporter (GLUT) family, which is summarized in the table below.
Table 1: this compound Inhibitory Activity (IC₅₀) against Glucose Transporters [1]
| Protein Target | IC₅₀ Value | Selectivity over GLUT1 |
|---|---|---|
| GLUT1 (SLC2A1) | 2 nM | (Baseline) |
| GLUT4 (SLC2A4) | 0.29 µM (290 nM) | ~145-fold |
| GLUT3 (SLC2A3) | 1.67 µM (1670 nM) | ~835-fold |
| GLUT2 (SLC2A2) | 10.8 µM (10800 nM) | ~5400-fold |
This compound is described as a potent and selective GLUT1 inhibitor identified from a screening of millions of compounds [2] [1]. Its high selectivity for GLUT1 over GLUT2, GLUT3, and GLUT4 makes it a valuable tool for isolating GLUT1 function in experimental settings [3] [1]. One study notes it has a 250-500 times higher affinity for GLUT1 compared to other common inhibitors [4].
The selective action of this compound has been demonstrated through various experimental approaches:
SLC2A1 silencing impaired growth in sensitive cell lines, while resistant lines were unaffected by either method [3].The following diagram illustrates the established mechanism of this compound and a general workflow for assessing its effects, based on the reported methodologies.
The methodologies from cited studies provide a framework for evaluating this compound:
SLC2A1-targeting siRNAs. The reduction in GLUT1 protein level is confirmed by western blot, and its impact on cell proliferation is compared to this compound treatment [2] [3].The available data solidly positions this compound as a highly selective pharmacological tool for GLUT1. However, a comprehensive panel profiling its activity against a wide range of kinase proteins is absent from the search results. Its primary research applications are:
To fully address your request for a kinase specificity panel, you may need to consult specialized resources such as:
The rationale for using BAY-876 is rooted in the frequent overexpression of GLUT1 in various cancers compared to normal tissues. The table below summarizes evidence from recent studies:
| Cancer Type | Evidence of GLUT1 Overexpression (Tumor vs. Normal) | Supporting Research / Context |
|---|
| Head and Neck Squamous Cell Carcinoma (HNSCC) | - Higher in some patient tumors vs. contralateral normal tissue [1].
This compound is a potent and selective small-molecule inhibitor identified to bind to and block the conformational changes of GLUT1, thereby inhibiting glucose transport [1] [2]. The following diagram illustrates its mechanism of action and downstream effects based on the retrieved studies.
The experimental data supporting this mechanism is summarized in the table below:
| Experimental Model | Key Findings on this compound Efficacy | Reference |
|---|
| HNSCC Cell Lines (SCC47, FaDu, etc.) | - Dose-dependent inhibition of glucose uptake.
For researchers looking to replicate or build upon these findings, here is a synthesis of the key methodologies used in the cited studies:
In Vitro Cell Viability and Proliferation Assays:
Glucose Uptake Measurement:
Apoptosis Detection:
In Vivo Xenograft Models:
The evidence strongly supports this compound as a promising candidate for targeted cancer therapy, primarily in tumors with high GLUT1 dependency. Future research directions should focus on:
The following table summarizes the anti-cancer effects of BAY-876 across various cancer types, comparing its performance as a single agent with its efficacy in combination regimens.
| Cancer Type | Monotherapy Effects | Combination Partner | Combination Therapy Effects | Key Experimental Models |
|---|---|---|---|---|
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Induced apoptosis; decreased glucose uptake, viability, and metabolism [1]. | T2R bitter taste receptor agonists (e.g., lidocaine) [1]. | Enhanced apoptosis at low concentrations; reduced TNFα-induced IL-8 production [1]. | In vitro (HNSCC cell lines) [1]. |
| Colorectal Cancer (CRC) | Inhibited cell proliferation; induced metabolic changes, increased ROS and apoptosis [2]. | DBI-1 (a mitochondrial complex I inhibitor) [3]. | Synergistically inhibited CRC cell growth in vitro and in vivo [3]. | In vitro (HCT116, DLD1 cells); in vivo (mouse xenograft) [2] [3]. |
| Non-Small Cell Lung Cancer (NSCLC) | Research focuses on its combination potential [4]. | Osimertinib (EGFR TKI) [4]. | Sensitized tumor cells to Osimertinib; inhibited tumor growth in vivo [4]. | In vitro (H1975 cells); in vivo (mouse xenograft) [4]. |
| Clear Cell Renal Cell Carcinoma (ccRCC) | Cytotoxic effect (IC50 of 53.56 µM after 96 h) [5]. | Sunitinib (a tyrosine kinase inhibitor) [5]. | Significantly higher cytotoxic effect compared to sunitinib alone [5]. | In vitro (786-O cell line) [5]. |
| Breast Cancer | Potently inhibited glycolysis [6]. | Niclosamide or Pyrvinium pamoate (mitochondrial-targeting agents) [6]. | Inhibited compensatory glycolysis, causing a metabolic crisis [6]. | In vitro (MDA-MB-231, 4T1 cells) [6]. |
To help you evaluate and potentially replicate these findings, here is a summary of the key methodologies used in the cited studies.
1. Cell Viability and Proliferation Assays
2. Apoptosis Detection
3. Glucose Uptake and Metabolism Analysis
4. In Vivo Xenograft Models
The superior efficacy of this compound in combination therapies stems from its role in simultaneously targeting multiple survival pathways of cancer cells. The following diagram illustrates two key synergistic mechanisms identified in the research.
These findings provide a strong rationale for the continued development of this compound as a combination therapy component rather than a standalone agent.